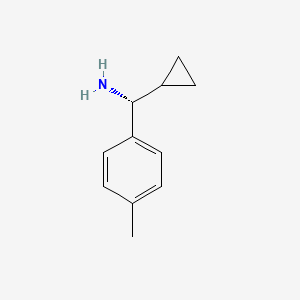

(R)-cyclopropyl(p-tolyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(R)-cyclopropyl-(4-methylphenyl)methanamine |

InChI |

InChI=1S/C11H15N/c1-8-2-4-9(5-3-8)11(12)10-6-7-10/h2-5,10-11H,6-7,12H2,1H3/t11-/m0/s1 |

InChI Key |

NDSBRDFZIHGLNI-NSHDSACASA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C2CC2)N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2CC2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R Cyclopropyl P Tolyl Methanamine and Analogous Enantiopure Cyclopropylamines

Enantioselective Cyclopropanation Strategies

The formation of the chiral cyclopropane (B1198618) core is a critical step in the synthesis of (R)-cyclopropyl(p-tolyl)methanamine and its analogs. Various methodologies have been developed to achieve high levels of enantioselectivity in this transformation.

Asymmetric Cyclopropanation of Olefinic Precursors

The direct cyclopropanation of olefins is a powerful method for constructing the three-membered ring. Asymmetric catalysis, employing either metal complexes or organocatalysts, enables the enantioselective conversion of prochiral olefins into chiral cyclopropanes. For instance, the activation of α,β-unsaturated aldehydes with chiral amine catalysts can facilitate enantioselective cyclopropanation. princeton.edu While this approach has shown success, challenges remain, particularly with certain substrate classes where achieving high efficiency and stereocontrol can be difficult. princeton.edu

Recent advancements have focused on expanding the substrate scope and improving the catalytic efficiency. For example, engineered enzymes, such as variants of sperm whale myoglobin, have demonstrated remarkable efficiency and stereoselectivity in the cyclopropanation of a broad range of vinylarenes with diazoketone reagents. rochester.edu

Transition Metal-Catalyzed Approaches to Chiral Cyclopropanes

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to asymmetric cyclopropanation is well-established. princeton.edu Catalysts based on rhodium, copper, and palladium are commonly employed for the decomposition of diazo compounds and subsequent carbene transfer to an olefin.

Chiral rhodium(II) carboxylates are particularly effective for the cyclopropanation of olefins with diazoacetates, often providing high yields and excellent enantioselectivities. nih.gov Furthermore, chiral-at-metal rhodium(III) complexes have been successfully used in the enantioselective cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides, affording 1,2,3-trisubstituted cyclopropanes with high diastereo- and enantioselectivity. organic-chemistry.org The use of sulfoxonium ylides overcomes the common issue of metal catalyst inactivation by sulfur-containing compounds. organic-chemistry.org

Cobalt-catalyzed asymmetric cyclopropanation reactions using gem-dichloroalkanes as carbene precursors offer a safer alternative to the use of potentially explosive diazoalkanes. dicp.ac.cn This method has proven effective for a variety of alkenes, including monosubstituted, 1,1-disubstituted, and internal olefins, demonstrating high levels of enantioselectivity. dicp.ac.cn

The following table summarizes selected transition metal-catalyzed cyclopropanation reactions:

Table 1: Examples of Transition Metal-Catalyzed Enantioselective Cyclopropanation| Catalyst System | Olefin Substrate | Carbene Source | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| Chiral Rh(II) carboxylate | Exocyclic vinyl ether | Enoldiazoacetate | Spirocyclopropane | >95% | N/A |

| Chiral Rh(III) complex | β,γ-Unsaturated ketoester | Sulfoxonium ylide | 1,2,3-Trisubstituted cyclopropane | up to 99% | >20:1 |

| Cobalt complex | Styrene | gem-Dichloroalkane | Disubstituted cyclopropane | High | N/A |

Chiral Auxiliary-Mediated Cyclopropane Formation (e.g., Sulfinyl Auxiliaries)

The use of chiral auxiliaries provides a reliable method for controlling stereochemistry during cyclopropanation. The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of the cyclopropanation reaction, and is subsequently removed.

A notable strategy involves a three-step sequence of aldol (B89426) reaction, directed cyclopropanation, and retro-aldol cleavage. rsc.org In this approach, a chiral oxazolidinone auxiliary is first used to effect a diastereoselective aldol reaction with an α,β-unsaturated aldehyde. The resulting hydroxyl group then directs a diastereoselective cyclopropanation of the alkene. Finally, retro-aldol cleavage removes the auxiliary, yielding an enantiopure cyclopropane-carboxaldehyde. rsc.org

Sulfinyl groups have also been employed as effective chiral auxiliaries. nih.gov For instance, enantiopure sulfinamides can be synthesized and utilized to direct subsequent transformations. nih.gov While the direct use of sulfinyl auxiliaries in the synthesis of this compound is less commonly reported, the principle of auxiliary-controlled diastereoselective reactions is a well-established and powerful tool in asymmetric synthesis. nih.gov

Stereoselective Formation of the Amine Moiety

Once the chiral cyclopropane ring is established, the next crucial step is the introduction of the amine group with the correct stereochemistry.

Nucleophilic Additions to Imines and Related Electrophiles

A common strategy for forming the C-N bond involves the nucleophilic addition of an organometallic reagent to an imine or a related electrophile. For the synthesis of this compound, this would typically involve the addition of a p-tolyl nucleophile to a cyclopropyl-substituted imine or the addition of a cyclopropyl (B3062369) nucleophile to a p-tolyl-substituted imine. The stereoselectivity of this addition can be controlled by using a chiral auxiliary on the imine or by employing a chiral catalyst.

For example, the synthesis of α-(3-pyrrolyl)methanamines has been achieved with high enantioselectivity through an organocatalyzed direct Mannich reaction of succinaldehyde (B1195056) with endo-cyclic imines. rsc.org This demonstrates the potential for amine-catalyzed reactions to construct chiral amine centers.

Asymmetric N-Arylation and Amination Reactions

Palladium-catalyzed N-arylation reactions have emerged as a powerful tool for the formation of C-N bonds. nih.govacs.org A general method for the arylation of cyclopropylamine (B47189) has been developed using highly active and air-stable palladium precatalysts. nih.govacs.org These catalysts, in conjunction with specific phosphine (B1218219) ligands, can effectively couple cyclopropylamine with a variety of aryl halides or triflates, including those with a p-tolyl group, to afford the desired N-arylcyclopropylamines in high yields. nih.govacs.org This method is tolerant of a wide range of functional groups and heterocycles. nih.govacs.org

Furthermore, palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes has been reported. acs.org This method utilizes a chiral N-acetyl amino acid ligand to direct the arylation of a C-H bond on the cyclopropane ring, providing access to arylated aminomethyl-cyclopropanes with excellent enantiomeric ratios. acs.org While this specific example focuses on the arylation of the cyclopropane ring itself, the underlying principles of using chiral ligands to control the stereochemistry of C-N bond formation are broadly applicable.

The following table highlights key aspects of these amination strategies:

Table 2: Strategies for Stereoselective Amine Formation| Method | Key Transformation | Stereocontrol Element | Applicability |

|---|---|---|---|

| Nucleophilic Addition | Addition to imine | Chiral auxiliary or catalyst | Synthesis of primary and secondary amines |

| Palladium-catalyzed N-Arylation | Coupling of amine and aryl halide/triflate | Chiral phosphine ligand | Synthesis of N-aryl amines |

| Palladium-catalyzed C-H Amination | Direct amination of a C-H bond | Chiral directing group/ligand | Functionalization of existing frameworks |

Synthetic Routes via Donor-Acceptor Cyclopropane Intermediates

Donor-acceptor (DA) cyclopropanes are versatile three-carbon building blocks in organic synthesis. nih.govwiley.com Their unique reactivity, characterized by a vicinal substitution pattern of an electron-donating group (e.g., aryl, vinyl) and an electron-accepting group (e.g., ester, nitrile), facilitates a variety of chemical transformations. thieme-connect.comnih.gov The electronic push-pull nature of these substituents polarizes the cyclopropane ring, making it susceptible to nucleophilic ring-opening reactions, cycloadditions, and rearrangements under milder conditions than unactivated cyclopropanes. wiley.comacs.org

The activation of DA cyclopropanes can be achieved through catalysis by Lewis acids, Brønsted acids, or transition metals, which coordinate to the acceptor group, further enhancing the electrophilicity of the ring. nih.govnih.gov This activation strategy enables controlled reactions with a wide range of nucleophiles, providing access to diverse and complex molecular architectures. rsc.org Recent research has also explored base-mediated activation of DA cyclopropanes containing a phenolic donor group, which proceed through transient quinone methide intermediates. chemrxiv.org

Controlled Ring-Opening Reactions and Subsequent Functionalization

A primary synthetic application of donor-acceptor cyclopropanes is their use in formal (3+2) cycloaddition reactions and ring-opening functionalizations. nih.gov The reaction of DA cyclopropanes with various nucleophiles offers a direct pathway to 1,3-difunctionalized compounds. thieme-connect.com

Specifically for the synthesis of cyclopropylamine derivatives, the ring-opening of DA cyclopropanes with amine nucleophiles is a key strategy. thieme-connect.comacs.org This reaction typically proceeds via a nucleophilic attack of the amine at one of the cyclopropane carbons, leading to the cleavage of a distal carbon-carbon bond and the formation of a γ-amino acid derivative or a related 1,3-amino-functionalized product. thieme-connect.comacs.org The regioselectivity of the ring-opening is dictated by the nature of the donor and acceptor groups and the reaction conditions.

For instance, the asymmetric ring-opening of donor-acceptor cyclopropanes with primary arylamines has been successfully developed using chiral heterobimetallic catalysts, yielding chiral γ-amino acid derivatives with high enantiomeric excess (up to 99% ee). acs.org This method relies on a kinetic resolution process to achieve high stereoselectivity. acs.org Another approach involves the reaction of DA cyclopropanes with nitriles, such as trimethylsilyl (B98337) cyanide, in a Ritter-type reaction, which provides γ-cyanoesters. nih.gov These products can then be further functionalized to afford δ-aminovaleric acid derivatives, which are structurally related to the products from amine ring-opening. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Key Findings | Reference(s) |

| Donor-Acceptor Cyclopropane, Primary Arylamine | Chiral Heterobimetallic Catalyst (e.g., Yb(OTf)₃-Yb[P]₃) | Chiral γ-Amino Acid Derivative | High yields (up to 93%) and excellent enantioselectivity (up to 99% ee) via kinetic resolution. | acs.org |

| Donor-Acceptor Cyclopropane, Trimethylsilyl Cyanide | B(C₆F₅)₃ or Trifluoromethanesulfonic Acid | γ-Cyanoester | Provides a route to γ-cyanoesters, which are precursors to various bioactive molecules. | nih.gov |

| 2-(2-Hydroxyaryl)-substituted DA Cyclopropane, Sulfur Ylide | Base (no acid catalyst needed) | Functionalized Dihydrobenzofuran | A new activation mode via transient quinone methide intermediates. | chemrxiv.org |

This table summarizes key findings in the controlled ring-opening reactions of donor-acceptor cyclopropanes for the synthesis of functionalized amine precursors.

Chiral Pool and Resolution-Based Approaches for Related Cyclopropylamine Structures

Besides asymmetric synthesis using DA cyclopropanes, enantiopure cyclopropylamines can be accessed through strategies involving the chiral pool and classical resolution. The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes, which serve as versatile starting materials for complex target molecules. wikipedia.org

One common strategy is to start from an enantioenriched cyclopropanecarboxylic acid. researchgate.net These acids can be synthesized via various asymmetric methods or obtained through resolution. For example, enzymatic resolution of racemic cyclopropane esters or amides is a powerful technique. researchgate.net The lipase (B570770) from Candida antarctica (CAL-B) has been effectively used for the kinetic hydrolysis of trans-2-arylcyclopropyl 1,2,4-triazolides to produce enantiopure (1R,2R)-2-arylcyclopropane-1-carboxylic acids, which are key building blocks for the corresponding (1R,2S)-cyclopropylamines. researchgate.net

Another approach is the use of chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For example, oxazolidinones derived from amino acids can be used to direct the diastereoselective cyclopropanation of an attached alkene, followed by removal of the auxiliary to yield an enantiopure cyclopropane derivative. wikipedia.orguvic.ca Similarly, (R)-pantolactone has been used as a chiral auxiliary in rhodium-catalyzed asymmetric cyclopropanation reactions to produce chiral cyclopropane-1-carboxylates with high diastereomeric excess (87–98% de). nih.gov

Classical chemical resolution can also be employed. This involves reacting a racemic mixture of a cyclopropylamine or a precursor like a cyclopropanecarboxylic acid with an enantiomerically pure resolving agent, such as a chiral acid or base. This reaction forms a pair of diastereomeric salts, which often have different physical properties (e.g., solubility) and can be separated by crystallization. nih.gov For instance, di-p-toluoyl-(D)-tartaric acid has been successfully used to resolve (1R,2S)-1-amino-2-vinyl-cyclopropanecarboxylic ester, achieving high enantiomeric excess. nih.gov The separated diastereomer is then treated to remove the resolving agent, yielding the desired enantiopure compound.

| Method | Starting Material | Key Reagent/Process | Product | Key Features | Reference(s) |

| Enzymatic Resolution | Racemic trans-2-arylcyclopropyl ester/amide | Candida antarctica Lipase B (CAL-B) | Enantioenriched cyclopropanecarboxylic acid | High optical purity, applicable to precursors of cyclopropylamines. | researchgate.net |

| Chiral Auxiliary | Achiral alkene or diazoacetate | (R)-pantolactone, Chiral Oxazolidinone | Enantioenriched cyclopropanecarboxylate | High diastereoselectivity (de >85-98%), auxiliary is removable and often recoverable. | wikipedia.orguvic.canih.gov |

| Chemical Resolution | Racemic 1-amino-2-vinylcyclopropanecarboxylic ester | Di-p-toluoyl-(D)-tartaric acid | Enantiopure (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic ester | Formation and separation of diastereomeric salts, yields high ee product. | nih.gov |

| Curtius Rearrangement | Enantioenriched cyclopropanecarboxylic acid | Diphenylphosphoryl azide (B81097) (DPPA) or similar reagents | Enantioenriched cyclopropylamine | A common method to convert carboxylic acids to amines while retaining stereochemistry. | researchgate.net |

This table illustrates various chiral pool and resolution-based strategies for obtaining enantiopure cyclopropylamine precursors and related structures.

Elucidation and Control of Stereochemical Fidelity in R Cyclopropyl P Tolyl Methanamine Synthesis

Diastereoselective Control in Carbon-Carbon Bond Formation

The formation of the cyclopropane (B1198618) ring is a critical step in the synthesis of (R)-cyclopropyl(p-tolyl)methanamine, and achieving high diastereoselectivity is paramount. Cyclopropanation reactions, which involve the addition of a carbene or carbenoid to an alkene, are a common method for constructing this three-membered ring. nih.govpurdue.edu The relative stereochemistry of the substituents on the cyclopropane ring is established during this carbon-carbon bond-forming process.

One of the most effective strategies for controlling diastereoselectivity in cyclopropanation is the use of substrate-directed reactions. wiley-vch.de For instance, the presence of a chiral auxiliary or a directing group on the alkene substrate can effectively shield one face of the double bond, guiding the incoming carbene to the opposite face. In the context of synthesizing this compound, a precursor alkene bearing a chiral auxiliary attached to what will become the amine-bearing carbon can be employed. The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a classic example where the presence of a nearby hydroxyl group can direct the cyclopropanation with high diastereoselectivity. harvard.edu

Furthermore, the choice of cyclopropanating agent and reaction conditions can significantly influence the diastereomeric ratio. For example, transition metal-catalyzed cyclopropanations using diazo compounds offer a versatile platform for tuning diastereoselectivity. purdue.edu Rhodium and copper catalysts, in particular, have been extensively studied, and the ligand environment around the metal center can be modified to favor the formation of one diastereomer over the other. chemrxiv.org

The following table illustrates how different parameters can be varied to control the diastereoselectivity of a hypothetical cyclopropanation reaction to form a precursor to cyclopropyl(p-tolyl)methanamine.

| Entry | Alkene Precursor | Cyclopropanating Agent | Catalyst/Conditions | Diastereomeric Ratio (trans:cis) |

| 1 | p-Tolyl substituted alkene with chiral auxiliary | CH₂I₂/Zn-Cu | Ether, rt | >95:5 |

| 2 | p-Tolyl substituted alkene | N₂CHCO₂Et | Rh₂(OAc)₄ | 85:15 |

| 3 | p-Tolyl substituted alkene | N₂CHCO₂Et | Cu(acac)₂ | 70:30 |

This table is illustrative and represents typical outcomes in diastereoselective cyclopropanation reactions.

Enantioselective Induction and Stereochemical Amplification Mechanisms

Achieving the desired (R) absolute configuration at the stereocenter of cyclopropyl(p-tolyl)methanamine requires a robust method for enantioselective induction. This is typically accomplished through asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantioenriched product. nih.gov

One powerful approach is the asymmetric addition of a nucleophile to a prochiral imine. The precursor N-(p-tolyl)methanimine can be synthesized from p-tolualdehyde and ammonia. youtube.com The enantioselective addition of a cyclopropyl (B3062369) nucleophile (e.g., a cyclopropyl Grignard reagent) to this imine in the presence of a chiral ligand or catalyst can afford the desired (R)-amine with high enantiomeric excess (ee). nih.gov Chiral ligands based on BINOL, Salen, or cinchona alkaloids have proven effective in similar transformations. nih.gov

Alternatively, biocatalysis offers a highly selective and environmentally benign route to chiral amines. nih.gov Transaminases, for example, can catalyze the asymmetric amination of a ketone precursor, cyclopropyl p-tolyl ketone, to directly yield this compound with excellent enantioselectivity. nih.gov

Stereochemical amplification is a phenomenon where the enantiomeric excess of the product is higher than that of the chiral catalyst or auxiliary. mdpi.com This can occur through various mechanisms, including catalyst-substrate and catalyst-product interactions in nonlinear catalytic cycles. Another form of stereochemical enrichment can be achieved through resolution techniques. For instance, if a racemic or enantioenriched mixture of the amine is produced, it can be treated with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Phosphorylation of amines has also been shown to be a method for chiral amplification through differences in the solubility of the racemic and enantiopure phosphoramidates. nih.gov

The table below demonstrates the potential outcomes of an enantioselective synthesis and subsequent amplification.

| Entry | Method | Chiral Source | Initial ee (%) | Amplification Method | Final ee (%) |

| 1 | Asymmetric Addition | Chiral Ligand (e.g., (R)-BINOL) | 90 | - | 90 |

| 2 | Biocatalysis | Transaminase | >99 | - | >99 |

| 3 | Kinetic Resolution | Chiral Acid | 50 (initial racemate) | Diastereomeric Salt Crystallization | >98 (for one enantiomer) |

This table is illustrative, showcasing potential results from different enantioselective strategies.

Determination of Absolute and Relative Stereochemistry (General Methodologies)

Once the synthesis is complete, it is crucial to unequivocally determine the absolute and relative stereochemistry of the product. Several powerful analytical techniques are available for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR itself cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) allows for the determination of absolute configuration and enantiomeric purity. acs.orgnih.govfrontiersin.org The chiral amine is reacted with a CDA, such as Mosher's acid or (R)-O-aryllactic acid, to form diastereomeric amides. acs.orgnih.gov These diastereomers will exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for quantification of the enantiomeric excess and, in many cases, assignment of the absolute configuration based on established models. frontiersin.orgnih.gov

X-Ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. ed.ac.uknih.govresearchgate.netmit.edu The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by the electrons of the atoms can be used to determine the absolute spatial arrangement of the atoms in the crystal lattice. mit.eduresearchgate.net The Flack parameter is a key value obtained from the data refinement that indicates the correctness of the assigned absolute structure. ed.ac.uk

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers and determining enantiomeric excess. csfarmacie.cznih.govchromatographyonline.comresearchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. csfarmacie.czchromatographyonline.com Polysaccharide-based CSPs are particularly common and effective for a wide range of chiral compounds, including amines. chromatographyonline.com By comparing the retention time of the synthesized product with that of a known standard, the absolute configuration can be assigned. Ligand-exchange chromatography is another HPLC-based method for chiral separation. springernature.com

The following table summarizes these key analytical methods.

| Method | Principle | Sample Requirement | Information Obtained | Key Advantages/Disadvantages |

| NMR with CDA | Formation of diastereomers with distinct NMR spectra. acs.orgnih.gov | Soluble compound, reaction with CDA. | Enantiomeric excess, absolute configuration (model-dependent). nih.govfrontiersin.org | Advantage: Relatively fast, widely available. Disadvantage: Requires derivatization, models can be ambiguous. |

| X-Ray Crystallography | Anomalous dispersion of X-rays by a single crystal. mit.edu | High-quality single crystal. | Absolute configuration, solid-state conformation. ed.ac.ukresearchgate.net | Advantage: Unambiguous determination of absolute configuration. Disadvantage: Crystal growth can be challenging. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. csfarmacie.czchromatographyonline.com | Soluble compound. | Enantiomeric excess, separation of enantiomers. nih.govresearchgate.net | Advantage: High accuracy for ee determination, preparative potential. Disadvantage: Requires a suitable CSP, may need a reference standard for absolute configuration. |

Applications of R Cyclopropyl P Tolyl Methanamine and Analogues As Chiral Building Blocks in Organic Synthesis

Construction of Complex Heterocyclic Systems

The inherent chirality and functionality of (R)-cyclopropyl(p-tolyl)methanamine make it an excellent precursor for the stereoselective synthesis of various heterocyclic scaffolds, which are prevalent in numerous biologically active compounds.

Pyrrolidinone and its derivatives are key structural motifs found in a wide range of pharmaceuticals and natural products. The chiral amine this compound can be effectively utilized in the synthesis of substituted pyrrolidinones. A common strategy involves the Michael addition of the amine to an α,β-unsaturated ester, followed by intramolecular cyclization. The stereochemistry of the final product is often directed by the chiral center of the starting amine.

For instance, the reaction of this compound with an appropriate Michael acceptor, such as an itaconate derivative, can lead to the formation of a highly functionalized pyrrolidinone. The reaction proceeds through the initial formation of an adduct, which then undergoes lactamization to furnish the desired heterocyclic ring system. The specific reaction conditions, including the choice of solvent and temperature, can influence the diastereoselectivity of the cyclization. While specific literature on this compound for this exact transformation is not abundant, the general reactivity of chiral amines in such reactions is well-established. nih.govrsc.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Key Features |

| This compound | Diethyl itaconate | Chiral 3-substituted pyrrolidinone-4-carboxylate | Stereoselective Michael addition followed by intramolecular amidation. |

| This compound | Maleic anhydride (B1165640) derivative | Fused pyrrolidinone scaffold | Initial acylation followed by intramolecular cyclization. |

Conformationally constrained amino acids are of significant interest in medicinal chemistry as they can impart improved metabolic stability and receptor selectivity to peptides. nih.govrsc.orgnih.gov The rigid cyclopropyl (B3062369) group in this compound makes it an ideal starting material for the synthesis of such analogues.

The synthesis of these amino acid analogues often involves the transformation of the amine functionality into an amino acid moiety while retaining the cyclopropyl-aryl core. One approach could involve the Strecker synthesis, where the amine is first converted to an α-aminonitrile, followed by hydrolysis to the corresponding amino acid. Alternatively, asymmetric alkylation of a glycine (B1666218) enolate equivalent using a derivative of this compound could provide access to the desired non-proteinogenic amino acid. researchgate.netrsc.org The resulting amino acids would possess a fixed spatial orientation of the side chain due to the cyclopropane (B1198618) ring, which is a desirable feature for probing peptide-receptor interactions. nih.gov

| Starting Material | Key Transformation | Product | Significance |

| This compound | Strecker Synthesis | (R)-α-amino-α-(cyclopropyl(p-tolyl))acetic acid | Introduction of a carboxylic acid functionality to create a novel amino acid. |

| This compound | Reductive amination with a glyoxylate (B1226380) derivative | N-((R)-cyclopropyl(p-tolyl)methyl)glycine | A precursor for further elaboration into more complex peptide structures. |

Integration into Multi-Component Reactions for Advanced Architectures

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. The primary amine functionality of this compound makes it an excellent component for various MCRs, such as the Ugi and Passerini reactions. nih.govnih.govorganic-chemistry.org

In the Ugi four-component reaction (U-4CR), an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react to form a dipeptide-like scaffold. By employing this compound as the amine component, a chiral center is introduced at the outset, leading to the formation of complex, stereochemically defined products. nih.gov These products can serve as libraries for drug discovery due to their structural diversity and complexity. The reaction is highly atom-economical and allows for the generation of a wide range of analogues by simply varying the other components. chemrxiv.orgbuffalo.edu

The Passerini three-component reaction (P-3CR) is another valuable MCR where an amine, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. While the primary amine of this compound is not a direct component in the classical Passerini reaction, it can be utilized in related transformations or after conversion to a suitable derivative.

| MCR Type | Components | Product Type | Advantages |

| Ugi-4CR | This compound, Aldehyde, Carboxylic Acid, Isocyanide | Chiral α-acylamino carboxamide | High structural complexity, stereochemical control, atom economy. nih.gov |

| Ugi-type | This compound, Aldehyde, Isocyanide, (with internal nucleophile) | Complex heterocyclic scaffolds | Access to novel, drug-like molecular frameworks. |

Role in the Synthesis of Specialized Organic Molecules

Beyond its use in the systematic construction of libraries of compounds, this compound can also serve as a key building block in the total synthesis of specific, high-value organic molecules. The unique combination of chirality and the cyclopropyl moiety can be crucial for achieving the desired biological activity in a target molecule.

For instance, the cyclopropylamine (B47189) motif is found in a number of biologically active compounds, including enzyme inhibitors and central nervous system agents. The synthesis of analogues of such compounds can be facilitated by the use of this compound, allowing for the exploration of structure-activity relationships. While direct examples of its use in the total synthesis of a named natural product are not widely reported, its potential as a chiral starting material for the synthesis of complex amines is clear. yale.edunih.govmdpi.com

Mechanistic Investigations and Computational Studies in R Cyclopropyl P Tolyl Methanamine Chemistry

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry has emerged as a powerful tool for mapping the potential energy surfaces of reactions involving (R)-cyclopropyl(p-tolyl)methanamine. By modeling reaction intermediates and transition states, researchers can gain insights into reaction mechanisms, rate-determining steps, and the origins of selectivity.

Density Functional Theory (DFT) has been widely applied to investigate the mechanisms of reactions involving chiral cyclopropanes. acs.orgacs.org While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles from related systems provide a strong framework for understanding its reactivity. For instance, in asymmetric cyclopropanation reactions, DFT calculations have been instrumental in elucidating the factors that control stereoselectivity. acs.orgacs.org

These computational models can predict the most likely reaction pathways by comparing the energy barriers of various possible transition states. For this compound, DFT could be used to model its interaction with various reagents and catalysts, helping to predict the stereochemical outcome of a reaction. Key factors that influence enantioselectivity, such as steric hindrance and electronic effects originating from the p-tolyl group and the chiral center, can be quantified. acs.orgacs.org

Table 1: Representative Energy Barriers for a Hypothetical Reaction Pathway

This interactive table illustrates how DFT calculations could be used to compare the activation energies of different transition states, thereby predicting the favored reaction product.

| Transition State | Reactant(s) | Product(s) | Activation Energy (kcal/mol) |

| TS1 | This compound + Reagent A | Product X | 15.2 |

| TS2 | This compound + Reagent A | Product Y | 20.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of reaction mechanisms by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. The energy and symmetry of these orbitals dictate the feasibility and stereochemical course of a reaction.

For this compound, the HOMO would likely be centered on the amine group and the p-tolyl ring, making it nucleophilic. The LUMO would be associated with the C-N bond and the cyclopropane (B1198618) ring. In a reaction with an electrophile, the interaction between the HOMO of the amine and the LUMO of the electrophile would be dominant. FMO analysis can help to explain the regioselectivity and stereoselectivity of such reactions by identifying the orbital lobes that provide the most favorable overlap. researchgate.net

Detailed Mechanistic Analysis of Stereoselective Transformations

The stereochemistry of reactions involving this compound is of paramount importance. Mechanistic studies often focus on understanding how the existing stereocenter directs the formation of new stereocenters.

Studies on related N-aryl cyclopropylamines have shown that they can undergo photoactivated formal [3+2] cycloadditions with olefins. chemrxiv.org While these studies may not directly involve the p-tolyl derivative, they provide a basis for understanding the potential reactivity. The mechanism is proposed to proceed through a single-electron transfer (SET) pathway, leading to the formation of radical ion intermediates. The stereochemical outcome of such reactions is often dependent on the stability of these intermediates and the facial selectivity of the subsequent bond-forming steps. The presence of the chiral center in this compound would be expected to induce diastereoselectivity in such transformations. chemrxiv.org

Studies on Molecular Rearrangements Involving the Cyclopropane Ring (e.g., Phosphoryl Group Migration)

In biological systems, phosphoryl transfer is a fundamental process often catalyzed by kinases. nih.govnih.gov Computational studies using hybrid quantum mechanics/molecular mechanics (QM/MM) methods have elucidated the mechanisms of these reactions, highlighting the roles of active site residues and metal ions in stabilizing the transition state. nih.gov A key mechanistic feature is often the formation of a pentacoordinate phosphorus intermediate or transition state.

A hypothetical phosphoryl group migration in a derivative of this compound could proceed through an intramolecular nucleophilic attack of the amine onto the phosphorus atom, with a subsequent rearrangement. The stereochemistry of the starting material would likely play a crucial role in the geometry of the transition state and the stereochemical outcome of the product. DFT calculations could be employed to model the transition state for such a rearrangement, providing insights into the feasibility and stereoselectivity of the process.

Future Research Directions in Chiral Cyclopropyl P Tolyl Methanamine Chemistry

Development of Novel and Sustainable Catalytic Systems for Enantioselective Synthesis

The efficient and selective synthesis of enantiopure compounds like (R)-cyclopropyl(p-tolyl)methanamine is a primary objective for synthetic chemists. Future research will heavily focus on creating more sustainable and effective catalytic systems to achieve this goal. Key areas of development include the engineering of novel biocatalysts and the design of recyclable and more efficient chemocatalysts.

Biocatalytic Approaches: Engineered Enzymes

The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Transaminases, in particular, have emerged as powerful tools for the synthesis of chiral amines. nih.gov Future research will likely concentrate on the following:

Directed Evolution of Transaminases: While wild-type transaminases may exhibit some activity towards the synthesis of this compound from its corresponding prochiral ketone (cyclopropyl(p-tolyl)methanone), their efficiency and stereoselectivity can be significantly enhanced through directed evolution. This process involves iteratively mutating the enzyme's genetic code and screening for variants with improved properties. The goal is to develop bespoke transaminases that can produce this compound with high conversion rates and exceptional enantiomeric excess (>99% ee).

Substrate Engineering and Chemoenzymatic Strategies: Research is also moving towards a more integrated approach, combining enzymatic and chemical steps in a single pot. yale.edu For instance, a chemoenzymatic strategy could involve the enzymatic synthesis of a chiral intermediate that is then chemically transformed into the final product. This approach leverages the high selectivity of enzymes while expanding the scope of accessible molecules.

| Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| Immobilized (R)-transaminase | Prochiral Ketone | (R)-amine | 88-89 | >99 |

| Engineered Myoglobin | Styrene Derivative | Cyclopropyl (B3062369) Ketone | 21-99 | >99 (de), 99 (ee) |

| Engineered Cytochrome P450 | Heteroatom-substituted alkene | N,O,S-cyclopropanes | High | High (diastereo- and enantioselectivities) |

This table presents representative data for the performance of various biocatalytic systems in the synthesis of chiral amines and cyclopropanes, indicating the potential for developing a specific biocatalyst for this compound.

Recyclable Homogeneous and Heterogeneous Catalysts

While biocatalysis is promising, chemocatalysis remains a dominant and versatile approach. A significant future trend is the development of sustainable catalytic systems that can be easily recovered and reused, thereby reducing waste and cost. sigmaaldrich.com

Immobilized Chiral Catalysts: Research will focus on immobilizing known homogeneous chiral catalysts (e.g., those based on rhodium, ruthenium, or palladium) onto solid supports such as polymers or silica. This heterogenization allows for easy separation of the catalyst from the reaction mixture by simple filtration. The challenge lies in maintaining the high activity and enantioselectivity of the catalyst after immobilization.

Novel Recyclable Ligands: The design of new chiral ligands that facilitate catalyst recycling is another active area of research. This could involve ligands that enable catalyst precipitation after the reaction or ligands that are part of a biphasic system, allowing for easy separation.

Exploration of Undiscovered Synthetic Transformations and Methodologies

Beyond the synthesis of the target molecule itself, future research will explore novel ways to use this compound as a building block for more complex molecules. This involves the discovery and development of new synthetic transformations that leverage the unique reactivity of the cyclopropylmethylamine motif.

Palladium-Catalyzed C-H Functionalization

A particularly exciting area of future research is the palladium-catalyzed functionalization of C-H bonds. This powerful strategy allows for the direct conversion of typically unreactive C-H bonds into new C-C or C-heteroatom bonds, streamlining synthetic routes. For a molecule like this compound, this could involve:

Arylation of the Cyclopropane (B1198618) Ring: Developing methods for the direct arylation of the C-H bonds on the cyclopropane ring would open up new avenues for creating highly substituted and structurally diverse cyclopropylamines. This would be a significant advance, as it circumvents the need for pre-functionalized starting materials. nih.gov

Functionalization of the Aryl Group: While the aryl group can be functionalized through traditional electrophilic aromatic substitution, palladium-catalyzed C-H activation offers a more versatile and often more regioselective approach to introducing a wide range of substituents onto the p-tolyl ring.

Ring-Opening and Ring-Expansion Reactions

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening and ring-expansion reactions. Future research will likely explore controlled ways to harness this reactivity to synthesize novel scaffolds. For example, the acid- or metal-catalyzed ring-opening of this compound could lead to the formation of chiral homoallylic amines, which are valuable synthetic intermediates.

Advancements in In Silico Design for Optimized Stereoselectivity and Reaction Efficiency

The development of new catalysts and reactions is increasingly being guided by computational chemistry and machine learning. These in silico tools allow for the rapid screening of potential catalysts and reaction conditions, saving significant time and resources in the laboratory.

Predictive Modeling of Enantioselectivity

A major challenge in asymmetric catalysis is predicting which catalyst will provide the highest enantioselectivity for a given reaction. Future research will focus on developing more accurate and reliable computational models to address this challenge. rsc.orgbldpharm.com

Machine Learning Algorithms: By training machine learning models on large datasets of reaction outcomes, it is becoming possible to predict the enantiomeric excess of a reaction with a high degree of accuracy. youtube.com These models can identify subtle relationships between the structure of the substrate, catalyst, and the resulting stereoselectivity.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the transition states of a reaction, providing detailed insights into the origins of stereoselectivity. bldpharm.com This understanding can then be used to rationally design more selective catalysts.

| Computational Method | Application | Predicted Outcome |

| Machine Learning (Random Forest, Gradient Boosting) | Prediction of enantioselectivity in CPA reactions | Linear relationship between features and predicted enantioselectivity |

| Molassembler (Graph-based library) | Construction of catalyst ensembles for selectivity prediction | Accurate reproduction of experimental enantiomeric ratios |

| DFT Calculations | Elucidation of reaction mechanisms and stereodetermining steps | Identification of key transition states and non-covalent interactions |

This table illustrates the application of various in silico methods for predicting and understanding stereoselectivity in chiral synthesis, which will be crucial for optimizing the synthesis of this compound.

Catalyst Optimization through Computational Design

In silico tools will not only be used to predict the performance of existing catalysts but also to design entirely new ones. By understanding the key interactions between the catalyst and the substrate that lead to high stereoselectivity, it will be possible to computationally design novel ligands and catalysts with optimized properties for the synthesis of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.